Lipophilicity Differentiation: Ortho-Chlorophenyl vs. Unsubstituted Phenyl at C-7
The ortho-chlorophenyl substituent at C-7 raises the computed XLogP3 of the target compound to 3.9, compared with an estimated XLogP3 of approximately 3.1 for the des-chloro analog 2-(butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one [1]. This ΔlogP of ~0.8 log units corresponds to a roughly 6.3-fold increase in octanol-water partition coefficient. In drug discovery, a logP shift of this magnitude is sufficient to alter membrane permeability, plasma protein binding, and CYP-mediated metabolic clearance [2]. The ortho-chloro group additionally introduces steric hindrance around the C-7 chiral center, which may restrict rotational freedom of the aryl ring relative to the des-chloro analog, potentially affecting target binding conformation.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 (PubChem, XLogP3-AA method) |
| Comparator Or Baseline | 2-(Butylamino)-7-phenyl-7,8-dihydroquinazolin-5(6H)-one: XLogP3 estimated ~3.1 (based on fragment contribution; experimental value not available) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 log units (target compound more lipophilic by ~6.3-fold in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated by difference of aromatic chloro vs. hydrogen fragment constant |
Why This Matters
Higher lipophilicity may confer superior blood-brain barrier penetration or intracellular target access, but also increases risk of CYP inhibition and phospholipidosis; procurement decisions should consider the intended assay compartment (cell-free vs. cell-based vs. in vivo).
- [1] PubChem Compound Summary for CID 3575802. XLogP3-AA = 3.9. Phenyl analog: estimated by Hansch π constant for aromatic Cl (+0.71) subtracted from XLogP3. View Source
- [2] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. View Source
